molecular formula C10H7N3O3 B14474279 5-(2-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione CAS No. 68160-61-2

5-(2-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione

Cat. No.: B14474279
CAS No.: 68160-61-2
M. Wt: 217.18 g/mol
InChI Key: XOWWEYYMXKVOOB-UHFFFAOYSA-N
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Description

5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is a heterocyclic compound that features a pyridine ring attached to a diazinane-2,4,6-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves the condensation of pyridine-2-carbaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the diazinane core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like pyridine-2-carbaldehyde and pyridine-2-carboxylic acid share structural similarities.

    Diazinane derivatives: Compounds such as barbituric acid and its derivatives are structurally related.

Uniqueness

5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is unique due to the combination of the pyridine ring and the diazinane-2,4,6-trione core. This unique structure imparts specific chemical and biological properties that are not observed in simpler pyridine or diazinane derivatives.

Properties

CAS No.

68160-61-2

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H7N3O3/c14-8-7(9(15)13-10(16)12-8)5-6-3-1-2-4-11-6/h1-5H,(H2,12,13,14,15,16)

InChI Key

XOWWEYYMXKVOOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)NC(=O)NC2=O

Origin of Product

United States

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